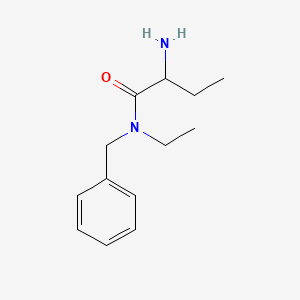

2-amino-N-benzyl-N-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

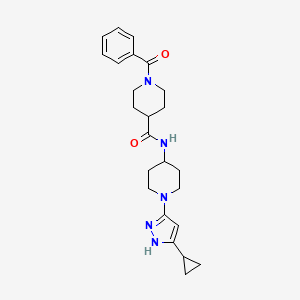

Description

2-Amino-N-benzyl-N-ethylbutanamide is a chemical compound with the CAS Number: 1218604-65-9 . It is used in various scientific and pharmaceutical applications .

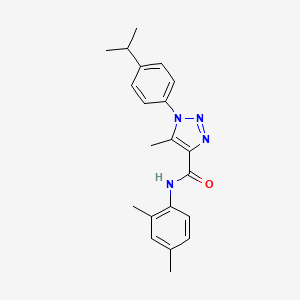

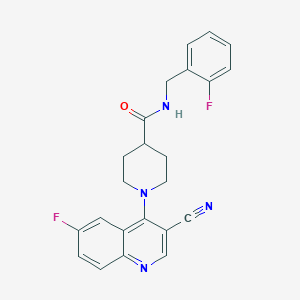

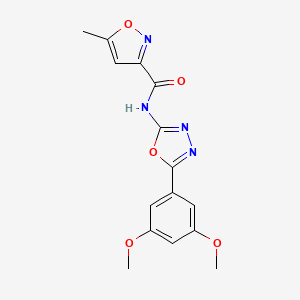

Molecular Structure Analysis

The molecular formula of 2-Amino-N-benzyl-N-ethylbutanamide is C13H20N2O. The molecular weight is 220.316. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC .Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated that derivatives of 2-amino-N-benzyl-N-ethylbutanamide, specifically primary amino acid derivatives (PAADs) like N'-benzyl 2-substituted 2-amino acetamides, exhibit significant anticonvulsant activities. These compounds have been shown to outperform phenobarbital in established whole animal anticonvulsant models. The structural modifications at the 4'-N'-benzylamide site, particularly with electron-withdrawing groups, have been found to retain or enhance anticonvulsant activities. This suggests that 2-amino-N-benzyl-N-ethylbutanamide derivatives could represent a novel class of anticonvulsants (King et al., 2011).

Neuroprotective Effects

Further studies on 2-amino-N-benzyl-N-ethylbutanamide derivatives have explored their neuroprotective effects. For instance, certain N-(substituted benzothiazol-2-yl)amide derivatives synthesized from 2-amino-N-benzyl-N-ethylbutanamide structures have shown promising neuroprotective properties by reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), markers of oxidative stress and cell damage, respectively. This indicates their potential in protecting neuronal cells from damage or death, which is crucial in the context of neurological disorders or injuries (Hassan et al., 2012).

Mechanism of Action Exploration

The detailed exploration of the mechanism of action of 2-amino-N-benzyl-N-ethylbutanamide derivatives has led to an understanding that these compounds' anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. This structural feature is distinct from other anticonvulsant drugs, suggesting a unique pathway or receptor interaction that could be leveraged for developing more effective treatments for seizure disorders. Such studies highlight the importance of structural components in medicinal chemistry and drug design, especially for neurological conditions (King et al., 2011).

properties

IUPAC Name |

2-amino-N-benzyl-N-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQLEROLIAZCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-N-ethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)

![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)

![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)